

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine

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Compound of Interest

Compound Name: 5-bromo-N-cyclopropylpyridin-2-amine

Cat. No.: B1285421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **5-bromo-N-cyclopropylpyridin-2-amine**. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of organic chemistry to provide a predictive yet thorough resource.

Chemical and Physical Properties

5-bromo-N-cyclopropylpyridin-2-amine, with the CAS number 885266-96-6, is a substituted aminopyridine derivative. Its fundamental properties are summarized below. While experimental data for melting and boiling points are not readily available, predictions based on similar structures are included.

Table 1: Physical and Chemical Properties

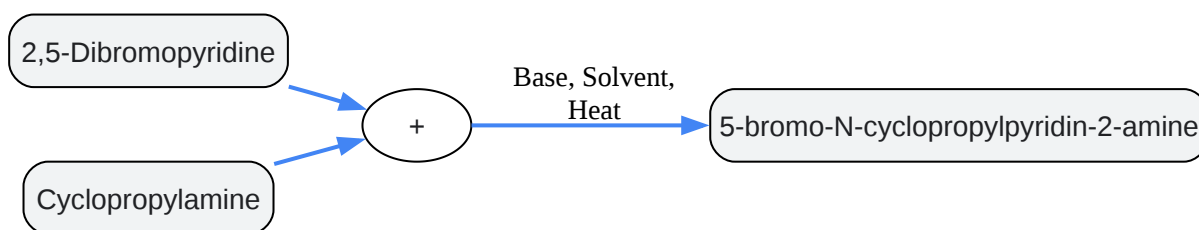
Property	Value	Source/Method
Molecular Formula	C ₈ H ₉ BrN ₂	-
Molecular Weight	213.07 g/mol	[1]
CAS Number	885266-96-6	[1]
Appearance	Solid (Predicted)	Inferred from related compounds
Melting Point	Not available	-
Boiling Point	> 250 °C (Predicted)	Based on analogs[2]
Solubility	Soluble in common organic solvents (e.g., DMSO, Methanol) (Predicted)	General solubility of similar compounds
Storage Conditions	Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C	[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-bromo-N-cyclopropylpyridin-2-amine** is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for the preparation of substituted 2-aminopyridines. A plausible synthetic route involves the nucleophilic aromatic substitution of a dihalogenated pyridine or a Buchwald-Hartwig amination.

Predicted Synthetic Pathway

A likely synthetic approach involves the reaction of 2,5-dibromopyridine with cyclopropylamine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution makes this a feasible route.



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Caption: Predicted synthesis of **5-bromo-N-cyclopropylpyridin-2-amine**.

Experimental Protocol (General for related compounds)

The following is a generalized protocol for the synthesis of N-substituted 2-aminopyridines, which can be adapted for **5-bromo-N-cyclopropylpyridin-2-amine**.

Materials:

- 2,5-Dibromopyridine
- Cyclopropylamine
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Ligand (e.g., BINAP or Xantphos)
- Base (e.g., NaOtBu or K₂CO₃)
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the ligand (0.02-0.1 equivalents).
- Add the anhydrous, degassed solvent.

- Add the base (1.5-2.5 equivalents) and cyclopropylamine (1.1-1.5 equivalents).
- Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Chemical Reactivity

The **5-bromo-N-cyclopropylpyridin-2-amine** molecule possesses several reactive sites. The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for further functionalization of the pyridine ring[3][4]. The secondary amine can undergo N-alkylation or N-acylation reactions. The pyridine nitrogen can act as a base or a ligand in metal complexes.

Spectral Data (Predicted)

Detailed experimental spectral data for **5-bromo-N-cyclopropylpyridin-2-amine** is not widely available. The following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Pyridine H (position 3)	6.2 - 6.5	d	Broad singlet, may exchange with D ₂ O
Pyridine H (position 4)	7.3 - 7.6	dd	
Pyridine H (position 6)	7.9 - 8.2	d	
NH	5.0 - 6.5	br s	
Cyclopropyl CH	2.5 - 2.8	m	
Cyclopropyl CH ₂	0.5 - 1.0	m	

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
Pyridine C2	158 - 162
Pyridine C3	105 - 110
Pyridine C4	140 - 145
Pyridine C5	108 - 112
Pyridine C6	148 - 152
Cyclopropyl CH	23 - 28
Cyclopropyl CH ₂	6 - 10

Mass Spectrometry

The mass spectrum of **5-bromo-N-cyclopropylpyridin-2-amine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Fragment	Notes
213/215	$[M]^+$	Molecular ion peak with bromine isotopic pattern.
134	$[M - Br]^+$	Loss of the bromine atom.
172/174	$[M - C_3H_5]^+$	Loss of the cyclopropyl group.

Safety and Handling

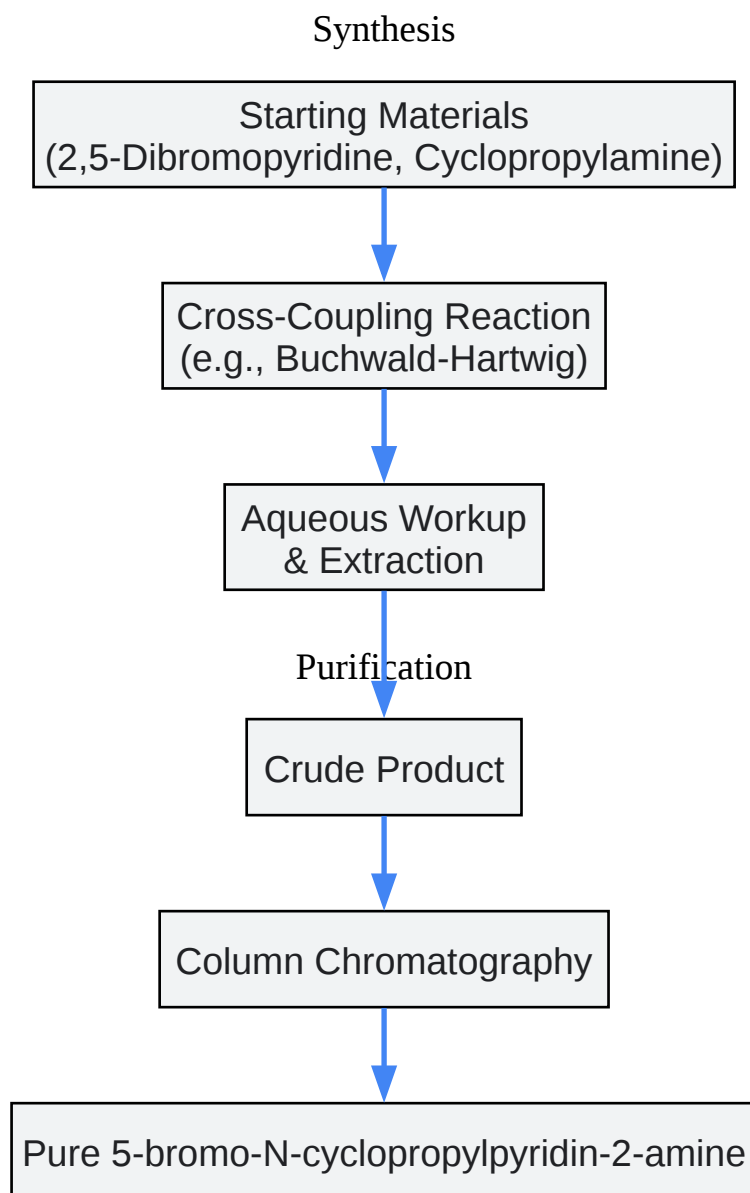
As with any chemical, **5-bromo-N-cyclopropylpyridin-2-amine** should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Potential Applications

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as kinase inhibitors and are being investigated for their potential in treating various diseases, including cancer and neglected tropical diseases^{[5][6]}. The presence of a bromine atom and a cyclopropyl group on the aminopyridine scaffold of **5-bromo-N-cyclopropylpyridin-2-amine** makes it a valuable intermediate for the synthesis of more complex molecules for biological screening.

Logical Workflow Diagrams

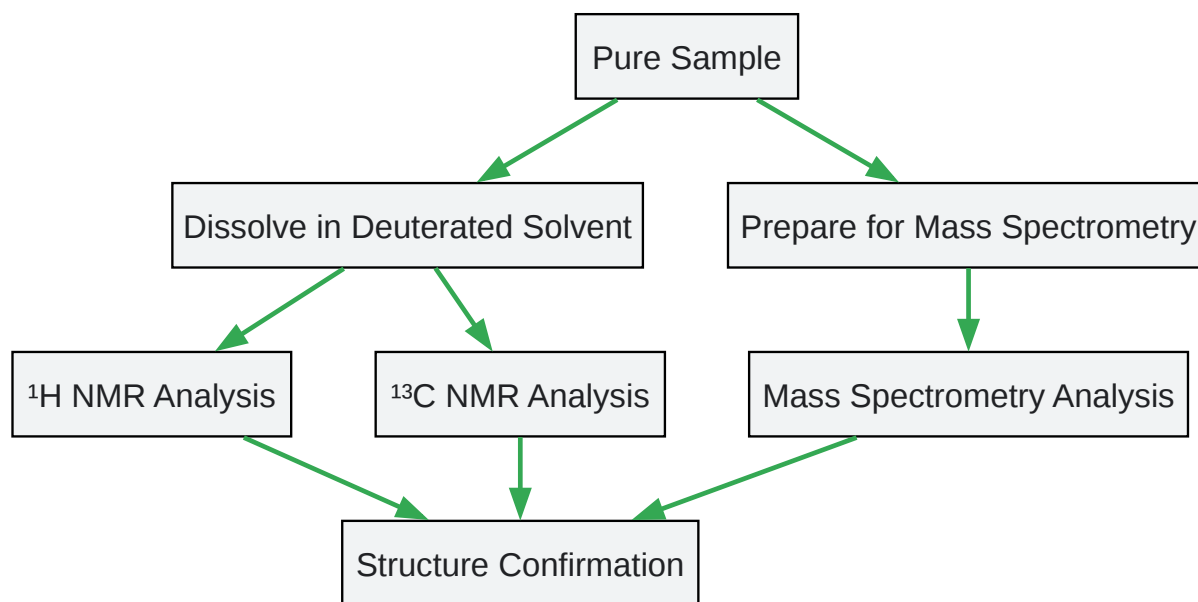
General Synthetic and Purification Workflow



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Caption: General workflow for the synthesis and purification of **5-bromo-N-cyclopropylpyridin-2-amine**.

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **5-bromo-N-cyclopropylpyridin-2-amine**.

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